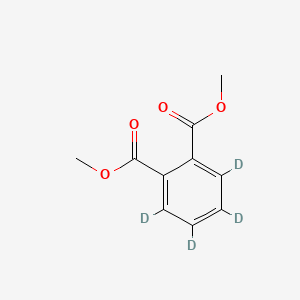

Dimethylphthalat-3,4,5,6-d4

Übersicht

Beschreibung

Dimethyl phthalate-3,4,5,6-d4 is a short-chained ester known as a phthalate acid ester . It is majorly used as a plasticizer for the production of polyvinyl chloride (PVC) and in the coating of cellulose films . It appears as a water-white liquid without significant odor .

Synthesis Analysis

The synthesis of Dimethyl phthalate-3,4,5,6-d4 involves a nucleophilic addition to phthalic anhydride in the presence of 110 mol% of FeCl3·6H2O at 90 °C .Molecular Structure Analysis

The molecular formula of Dimethyl phthalate-3,4,5,6-d4 is C10H10O4 . The IUPAC name is dimethyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate .Physical and Chemical Properties Analysis

Dimethyl phthalate-3,4,5,6-d4 has a molecular weight of 198.21 g/mol . It is denser than water and insoluble in water . The flash point is 300 °F .Wissenschaftliche Forschungsanwendungen

Isotopen-Tracing in Umweltstudien

- Anwendung: Dimethylphthalat-3,4,5,6-d4 kann als Tracer verwendet werden, um das Verhalten von Phthalaten (häufige Umweltverschmutzer) in Boden-, Wasser- und Luftsystemen zu untersuchen. Durch die Verfolgung seiner Bewegung gewinnen Wissenschaftler Einblicke in Abbauwege, Bioakkumulation und Expositionsrisiken .

Metabolismusstudien in der Toxikologie

- Anwendung: this compound dient als stabiles Isotopen-markiertes Analogon von Dimethylphthalat. Forscher verabreichen es an Testorganismen (z. B. Nagetiere) und analysieren dessen metabolischen Verbleib. Dies hilft, wichtige Enzyme, Pfade und potenzielle toxische Zwischenprodukte zu identifizieren .

Quantitative Analyse mit Massenspektrometrie

- Anwendung: this compound fungiert als interner Standard in massenspektrometrischen Analysen. Sein bekanntes Isotopenmuster ermöglicht die präzise Quantifizierung von nicht-markiertem Dimethylphthalat in komplexen Proben (z. B. biologische Flüssigkeiten, Umweltmatrizen) .

Pharmakokinetische Studien in der Arzneimittelentwicklung

- Anwendung: Forscher integrieren this compound in Arzneimittelformulierungen während präklinischer Studien. Durch die Verfolgung seiner Pharmakokinetik gewinnen sie Einblicke in das Arzneimittelverhalten, die Bioverfügbarkeit und die Clearance .

Stabile Isotopenverdünnungsassays

- Anwendung: this compound dient als interner Standard in stabilen Isotopenverdünnungsassays. Diese Assays werden verwendet, um Spurenmengen von Phthalaten in biologischen Proben (z. B. Urin, Blut) mit hoher Präzision zu messen .

Studien zum Mechanismus chemischer Reaktionen

- Anwendung: Forscher verwenden this compound in mechanistischen Studien. Durch die Überwachung seines Verhaltens während chemischer Reaktionen gewinnen sie Einblicke in Bindungsbrech- und -bildungsschritte, was zur Entwicklung effizienter synthetischer Routen beiträgt .

Safety and Hazards

Wirkmechanismus

Target of Action

It’s known that phthalates generally interact with various biological systems, including endocrine and reproductive systems .

Mode of Action

It’s known that phthalates can act as endocrine disruptors, interfering with hormone production and function .

Biochemical Pathways

Phthalates are known to interfere with various biochemical pathways, particularly those involved in hormone synthesis and metabolism .

Pharmacokinetics

It’s known that phthalates are rapidly metabolized and excreted, and their bioavailability can be influenced by factors such as route of exposure and individual metabolic differences .

Result of Action

Phthalates are known to have various effects at the molecular and cellular level, including disruption of hormone function, oxidative stress, and potential cytotoxicity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Dimethyl phthalate-3,4,5,6-d4. These factors can include temperature, pH, presence of other chemicals, and individual biological differences .

Biochemische Analyse

Biochemical Properties

Dimethyl phthalate-3,4,5,6-d4 plays a significant role in biochemical reactions, particularly in the study of enzyme interactions and metabolic pathways. It interacts with various enzymes, including esterases, which catalyze the hydrolysis of ester bonds . This interaction results in the formation of methanol and phthalic acid, which can further participate in other biochemical processes . Additionally, dimethyl phthalate-3,4,5,6-d4 can bind to proteins and other biomolecules, affecting their structure and function .

Cellular Effects

Dimethyl phthalate-3,4,5,6-d4 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in detoxification and stress response pathways . Furthermore, dimethyl phthalate-3,4,5,6-d4 can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux . These effects can vary depending on the cell type and the concentration of the compound used in the experiments .

Molecular Mechanism

The molecular mechanism of dimethyl phthalate-3,4,5,6-d4 involves its interaction with various biomolecules, including enzymes and proteins. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity . Additionally, dimethyl phthalate-3,4,5,6-d4 can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in changes in the expression of genes involved in various cellular processes, including metabolism, detoxification, and stress response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dimethyl phthalate-3,4,5,6-d4 can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that dimethyl phthalate-3,4,5,6-d4 can have persistent effects on cellular function, including alterations in gene expression and metabolic pathways . These effects can be observed in both in vitro and in vivo studies, depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of dimethyl phthalate-3,4,5,6-d4 in animal models vary with different dosages. At low doses, the compound may have minimal effects on cellular function and overall health . At higher doses, dimethyl phthalate-3,4,5,6-d4 can cause toxic effects, including oxidative stress, inflammation, and disruption of metabolic pathways . These adverse effects are dose-dependent and can vary between different animal models . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its toxic effects .

Metabolic Pathways

Dimethyl phthalate-3,4,5,6-d4 is involved in various metabolic pathways, including those related to its degradation and detoxification. The compound is metabolized by esterases, resulting in the formation of methanol and phthalic acid . These metabolites can further participate in other metabolic processes, including the citric acid cycle and the pentose phosphate pathway . Additionally, dimethyl phthalate-3,4,5,6-d4 can affect the levels of other metabolites and influence overall metabolic flux .

Transport and Distribution

Within cells and tissues, dimethyl phthalate-3,4,5,6-d4 is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments . The distribution of dimethyl phthalate-3,4,5,6-d4 can vary depending on the cell type and the experimental conditions . Accumulation of the compound in certain tissues can lead to localized effects on cellular function and metabolism .

Subcellular Localization

Dimethyl phthalate-3,4,5,6-d4 exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, dimethyl phthalate-3,4,5,6-d4 may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism . The subcellular localization of dimethyl phthalate-3,4,5,6-d4 can also impact its interactions with other biomolecules and its overall biochemical activity .

Eigenschaften

IUPAC Name |

dimethyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-13-9(11)7-5-3-4-6-8(7)10(12)14-2/h3-6H,1-2H3/i3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIQCNGHVCWTJSM-LNFUJOGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OC)C(=O)OC)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80662322 | |

| Record name | Dimethyl phthalate-3,4,5,6-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93951-89-4 | |

| Record name | Dimethyl phthalate-3,4,5,6-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

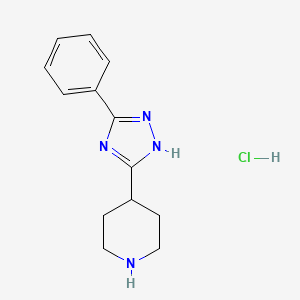

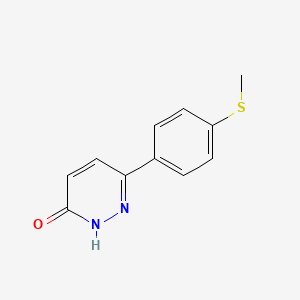

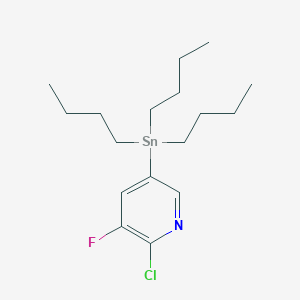

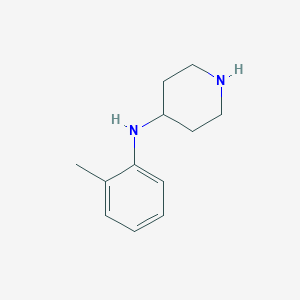

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-2-(methoxymethyl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B1462761.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azepane](/img/structure/B1462766.png)

![4-Propylfurano[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1462767.png)

![Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B1462771.png)